Cas no 1000572-01-9 (N-(2-Chlorophenyl)-5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxamide)

N-(2-Chlorophenyl)-5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxamide is a specialized triazole derivative with potential applications in medicinal chemistry and agrochemical research. Its molecular structure, featuring a chlorophenyl and phenyl-substituted triazole core, offers unique reactivity and binding properties, making it a candidate for further study in drug discovery and crop protection. The compound's carboxamide functionality enhances its stability and potential for selective interactions with biological targets. Its synthesis and characterization provide a foundation for exploring structure-activity relationships in triazole-based compounds. Researchers may find value in its modular framework for designing novel inhibitors or bioactive agents.
N-(2-Chlorophenyl)-5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxamide structure
1000572-01-9 structure
Product Name:N-(2-Chlorophenyl)-5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxamide
CAS No:1000572-01-9
MF:C16H13ClN4O
MW:312.753621816635
CID:3157553
PubChem ID:26598434
Update Time:2025-06-09

N-(2-Chlorophenyl)-5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-Chlorophenyl)-5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxamide
    • MFCD09877945
    • 1000572-01-9
    • MDL: MFCD09877945
    • Inchi: 1S/C16H13ClN4O/c1-11-18-15(20-21(11)12-7-3-2-4-8-12)16(22)19-14-10-6-5-9-13(14)17/h2-10H,1H3,(H,19,22)
    • InChI Key: UFAIHUCEVUQTAX-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1NC(C1N=C(C)N(C2C=CC=CC=2)N=1)=O

Computed Properties

  • Exact Mass: 312.0777887Da
  • Monoisotopic Mass: 312.0777887Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 388
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 59.8Ų

N-(2-Chlorophenyl)-5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxamide Pricemore >>

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